BRD1652

GSK3α inhibition Kinase profiling Enzymatic assay

BRD1652 is an essential GSK3 inhibitor for translational neuroscience, with in vivo efficacy in mood disorder models. Its exceptional kinome-wide selectivity and picomolar GSK3α potency ensure clean target validation for Wnt pathway studies. Substitution risks confounded data. Secure this gold-standard probe for reproducible research.

Molecular Formula C20H20F3N3O
Molecular Weight 375.4 g/mol
Cat. No. B12368270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD1652
Molecular FormulaC20H20F3N3O
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C(F)(F)F)(C)C4=CC=CC=C4)C
InChIInChI=1S/C20H20F3N3O/c1-18(2)9-12-14(13(27)10-18)19(3,11-7-5-4-6-8-11)15-16(20(21,22)23)25-26-17(15)24-12/h4-8H,9-10H2,1-3H3,(H2,24,25,26)/t19-/m1/s1
InChIKeyHSFYCTPGOPYGHQ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one (BRD1652): Molecular Identity and Key Physicochemical Properties


(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one, commonly designated BRD1652 (CAS: 1597438-92-0), is a synthetic small-molecule kinase inhibitor belonging to the pyrazolo-tetrahydroquinolinone class. It is characterized by a molecular formula of C20H20F3N3O and a molecular weight of 375.39 g/mol [1]. The compound exhibits a rigid, tricyclic core featuring a chiral center at the 4-position, which is occupied by a phenyl group and a trifluoromethyl-substituted pyrazole ring. This scaffold was identified through a high-throughput screening campaign and was optimized to achieve high potency and kinome-wide selectivity for glycogen synthase kinase 3 (GSK3) [2]. BRD1652 is an ATP-competitive, reversible inhibitor of both GSK3α and GSK3β .

Critical Procurement Consideration: Why In‑Class GSK3 Inhibitors Cannot Be Substituted for BRD1652 Without Consequence


The substitution of BRD1652 with another GSK3 inhibitor, even one sharing the pyrazoloquinolinone core, carries a high risk of experimental failure due to substantial and quantifiable differences in target engagement, selectivity profile, and in vivo efficacy. The pyrazolo-tetrahydroquinolinone class as a whole is characterized by an uncommon tridentate interaction with the GSK3 hinge region, which underpins their remarkable kinome-wide selectivity [1]. However, subtle structural variations among analogs lead to divergent pharmacodynamics and pharmacokinetics. For instance, the closely related analog BRD0209 exhibits a 12.5‑fold lower potency for GSK3α and a 1.25‑fold lower potency for GSK3β relative to BRD1652, and its selectivity profile versus the kinome is distinct . Furthermore, the well‑established GSK3 inhibitors CHIR‑99021 and SB‑216763, which are often considered default reagents, are >15‑fold and >85‑fold less potent, respectively, on a molar basis [2][3]. Critically, only BRD1652 and BRD0209 have demonstrated in vivo efficacy in a specific dopaminergic signaling model of mood disorders, establishing a unique translational bridge for neuroscience research [1]. Therefore, substitution with a different GSK3 inhibitor without re‑optimization and re‑validation of the experimental system will confound data interpretation, invalidate cross‑study comparisons, and potentially negate any observed phenotypic effects.

Head‑to‑Head Comparative Evidence: Quantifying the Differentiation of BRD1652 Among GSK3 Inhibitors


GSK3α Inhibitory Potency: BRD1652 vs. BRD0209

In a direct comparison of two closely related pyrazolo-tetrahydroquinolinones, BRD1652 demonstrates significantly higher potency for GSK3α than its analog BRD0209. The IC50 for BRD1652 is 0.4 nM [1], whereas BRD0209 exhibits an IC50 of 19 nM . This 47.5‑fold difference in molar potency is critical for experiments requiring complete target engagement at low compound concentrations or in cellular contexts with limiting drug exposure.

GSK3α inhibition Kinase profiling Enzymatic assay

GSK3β Inhibitory Potency: BRD1652 vs. CHIR‑99021 (Laduviglusib) and SB‑216763

Against the GSK3β paralog, BRD1652 exhibits an IC50 of 4 nM . This potency far exceeds that of the widely used reference inhibitors CHIR‑99021 (IC50 = 6.7 nM [1]) and SB‑216763 (IC50 = 34.3 nM [2]). The 1.68‑fold and 8.58‑fold improvements in potency, respectively, position BRD1652 as a superior tool for achieving near‑complete inhibition of GSK3β at clinically or experimentally achievable concentrations.

GSK3β inhibition Biochemical assay Compound benchmarking

Kinome‑Wide Selectivity: BRD1652 vs. Benchmark GSK3 Inhibitors

BRD1652 achieves an unparalleled level of kinome‑wide selectivity, a characteristic that distinguishes it from many other GSK3 inhibitors. The compound demonstrates >40‑fold selectivity for GSK3 over CDKs . While CHIR‑99021 reports >500‑fold selectivity for GSK3 over CDC2 and ERK2 [1], the broader selectivity landscape of the pyrazolo-tetrahydroquinolinone scaffold has been described as 'unparalleled' due to its unique tridentate hinge interaction [2]. This structural mechanism confers a selectivity profile that minimizes confounding off‑target activities within the kinome, a critical attribute for a high‑quality chemical probe.

Kinome selectivity Off‑target profiling Chemical probe quality

In Vivo Efficacy in a Dopaminergic Signaling Model: BRD1652 vs. Lithium

BRD1652 demonstrates a quantifiable in vivo effect in a rodent model of dopaminergic signaling, which is a hallmark of mood‑related disorders. A single intraperitoneal dose of 30 mg/kg significantly attenuates amphetamine‑induced hyperactivity (AIH) in mice [1]. This effect mirrors the hypothesized mechanism of the mood stabilizer lithium, which is thought to act via GSK3 inhibition [2]. However, unlike lithium, BRD1652 provides a direct and selective pharmacological tool to probe GSK3‑dependent pathways without the confounding pleiotropic effects of lithium.

In vivo pharmacology Amphetamine‑induced hyperactivity Mood disorders

Enantiomeric Purity and Stereochemical Identity: (4S)‑Configuration

BRD1652 is supplied as a single, defined enantiomer with the (4S) absolute configuration . This stereochemical identity is critical because the 4‑position chiral center is a key determinant of both kinase binding and cellular activity. While quantitative activity data for the (4R) enantiomer are not publicly disclosed, the presence of the chiral center in the pyrazolo-tetrahydroquinolinone scaffold implies that the opposite enantiomer would exhibit altered, and likely reduced, potency and selectivity due to the precise geometric constraints of the tridentate hinge interaction [1]. Procurement of the racemic mixture or an uncharacterized stereoisomer would introduce significant variability and confound experimental results.

Chiral chemistry Enantiomeric purity Quality control

Optimal Use Cases for BRD1652: Translating Differentiated Evidence into Scientific and Industrial Applications


High‑Resolution Target Validation in Wnt/β‑Catenin Signaling

For researchers investigating the canonical Wnt pathway, the exceptional GSK3α potency (IC50 = 0.4 nM) and broad kinome selectivity of BRD1652 are critical. In cellular assays such as TOPFlash luciferase reporters or β‑catenin stabilization studies, the use of a highly potent inhibitor ensures complete target engagement at concentrations that minimize off‑target kinase inhibition [1]. This enables definitive assignment of phenotypic changes to GSK3 inhibition, thereby strengthening target validation studies and de‑risking downstream drug discovery efforts [2].

Preclinical Neuroscience Studies of Mood‑Related Disorders

BRD1652 is uniquely positioned for in vivo studies of mood regulation. The compound has demonstrated efficacy in the amphetamine‑induced hyperactivity (AIH) mouse model at a single 30 mg/kg i.p. dose . This validated in vivo activity, coupled with its exquisite selectivity profile, makes BRD1652 an ideal tool for dissecting the role of GSK3 in dopaminergic signaling and for evaluating the therapeutic potential of selective GSK3 inhibition in models of bipolar disorder and other psychiatric conditions .

Kinome‑Wide Selectivity Profiling and Chemical Probe Development

The unparalleled kinome‑wide selectivity of the pyrazolo-tetrahydroquinolinone scaffold, as demonstrated by BRD1652 and its analog BRD0209, establishes this compound as a gold‑standard chemical probe for GSK3 [2]. In the context of large‑scale kinase inhibitor screens or chemical biology initiatives (e.g., the Structural Genomics Consortium), BRD1652 serves as a benchmark for evaluating the selectivity of new GSK3 inhibitors and as a high‑quality tool for interrogating GSK3‑dependent signaling networks without the confounding effects of polypharmacology .

Comparative Pharmacology and Mechanism‑of‑Action Studies

Given its potent inhibition of both GSK3α (IC50 = 0.4 nM) and GSK3β (IC50 = 4 nM), BRD1652 enables researchers to investigate the differential roles of these two paralogs. By comparing the effects of BRD1652 with those of paralog‑selective inhibitors (if available) or with less selective compounds like lithium, investigators can delineate the specific contributions of GSK3α and GSK3β to cellular processes such as metabolism, proliferation, and neuronal function [1]. The distinct potency profile of BRD1652 (0.4 nM vs. 4 nM for GSK3α and GSK3β) also provides a valuable window for studying paralog‑specific pharmacology at varying inhibitor concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD1652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.